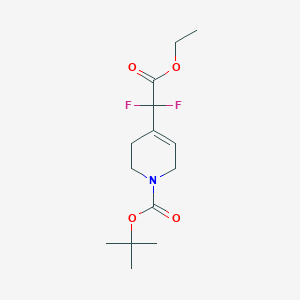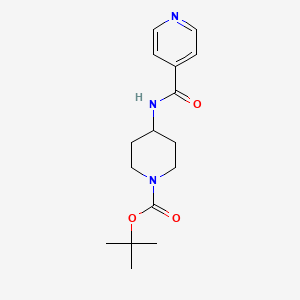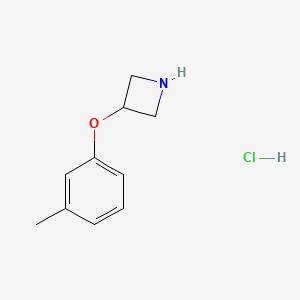
tert-butyl 4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C14H21F2NO4 and its molecular weight is 305.32. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis in Anticancer Drug Development
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound closely related to tert-butyl 4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate, has been recognized as an important intermediate in the synthesis of small molecule anticancer drugs. Researchers developed a rapid and high-yield synthetic method for this compound, which is crucial in the pathway signaling of cancer cells, particularly the PI3K/AKT/mTOR pathway. This compound's synthesis is significant as it contributes to the development of effective anticancer drugs that can overcome resistance problems in traditional treatments (Zhang, Ye, Xu, & Xu, 2018).
Antibacterial and Antifungal Activities
Research on derivatives of N-Boc piperazine, which include tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, has indicated moderate antibacterial and antifungal activities against several microorganisms. These findings are important for the exploration of new antimicrobial agents in a time where antibiotic resistance is a growing concern (Kulkarni et al., 2016).
Palladium-Catalyzed Coupling Reactions
The compound has been used in palladium-catalyzed coupling reactions with arylboronic acids. This process results in the production of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating its utility in organic synthesis and the potential for creating diverse chemical structures (Wustrow & Wise, 1991).
X-Ray Crystallography Studies
In the field of crystallography, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and similar compounds have been extensively studied. X-ray crystallography provides insights into the molecular and crystal structure of these compounds, which is crucial for understanding their chemical properties and potential applications (Mamat, Flemming, & Köckerling, 2012).
Synthesis of Piperidine Derivatives
The compound also plays a role in the synthesis of piperidine derivatives. These derivatives have significant implications in medicinal chemistry, where they can be used for creating a variety of pharmacologically active molecules (Moskalenko & Boev, 2014).
properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-5-20-11(18)14(15,16)10-6-8-17(9-7-10)12(19)21-13(2,3)4/h6H,5,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWSELSOLKJVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CCN(CC1)C(=O)OC(C)(C)C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112759 | |
| Record name | 4-Pyridineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α,α-difluoro-1,2,3,6-tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258637-70-5 | |
| Record name | 4-Pyridineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α,α-difluoro-1,2,3,6-tetrahydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258637-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α,α-difluoro-1,2,3,6-tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027165.png)
![tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027167.png)


![tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027173.png)
![Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3027174.png)
![Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B3027176.png)






![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B3027188.png)